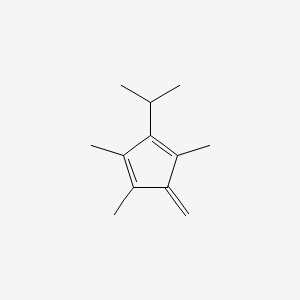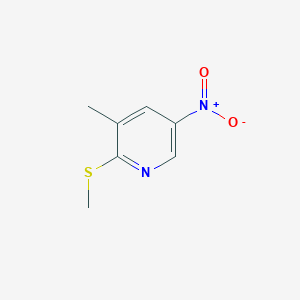
Di(12-hydroxystearoyl)-palmitoyl-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(12-hydroxystearoyl)-palmitoyl-glycerol is a complex lipid molecule derived from the esterification of 12-hydroxystearic acid and palmitic acid with glycerol. This compound is notable for its unique structural properties, which make it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di(12-hydroxystearoyl)-palmitoyl-glycerol typically involves the esterification of 12-hydroxystearic acid and palmitic acid with glycerol. This process can be catalyzed by lipases, which are enzymes that facilitate the esterification reaction. The reaction is usually carried out in organic solvents such as diisopropyl ether, which supports lipase activity and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized lipases to catalyze the esterification reaction. This method allows for the continuous production of the compound in large quantities. The use of supercritical CO2 extraction with methanol as a co-solvent on a bed of immobilized lipase has also been demonstrated to be effective .
Analyse Des Réactions Chimiques
Types of Reactions
Di(12-hydroxystearoyl)-palmitoyl-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester bonds can be hydrolyzed to form free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Free fatty acids and glycerol.
Applications De Recherche Scientifique
Di(12-hydroxystearoyl)-palmitoyl-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mécanisme D'action
The mechanism of action of di(12-hydroxystearoyl)-palmitoyl-glycerol involves its interaction with cellular membranes and enzymes. The hydroxyl groups in the molecule can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(12-hydroxystearoyl)-stearoyl-glycerol: Similar in structure but contains stearic acid instead of palmitic acid.
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol: Contains an additional oxo group, which alters its chemical properties.
Di(12-hydroxystearoyl)-arachidoyl-glycerol: Contains arachidic acid, which has a longer carbon chain compared to palmitic acid.
Uniqueness
Di(12-hydroxystearoyl)-palmitoyl-glycerol is unique due to the presence of both 12-hydroxystearic acid and palmitic acid, which confer distinct physical and chemical properties. The combination of these fatty acids results in a compound with unique emulsifying and lubricating properties, making it valuable in various industrial applications.
Propriétés
Formule moléculaire |
C55H106O8 |
|---|---|
Poids moléculaire |
895.4 g/mol |
Nom IUPAC |
[2-hexadecanoyloxy-3-(12-hydroxyoctadecanoyloxy)propyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C55H106O8/c1-4-7-10-13-14-15-16-17-18-19-28-33-40-47-55(60)63-52(48-61-53(58)45-38-31-26-22-20-24-29-36-43-50(56)41-34-11-8-5-2)49-62-54(59)46-39-32-27-23-21-25-30-37-44-51(57)42-35-12-9-6-3/h50-52,56-57H,4-49H2,1-3H3 |
Clé InChI |
ASIMWTLWVBVFEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)





![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)





![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
